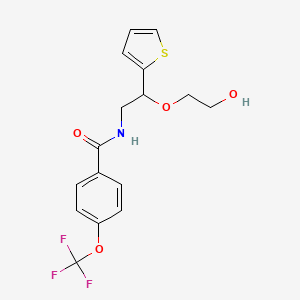

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as TH-302, is a promising anticancer drug that is currently in clinical trials. It is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, it forms a DNA crosslink, leading to cell death.

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives, including those similar to the compound of interest, play a crucial role in heterocyclic synthesis. Their reactivity towards a variety of nitrogen nucleophiles has been investigated, yielding derivatives like pyrazole, isoxazole, and pyrimidine, which are critical in developing new pharmaceuticals and materials (Mohareb et al., 2004).

Fluorinated Monomers for Polysiloxanes

Research into fluorinated compounds, akin to the one , has led to the development of fluorinated monomers for use in side chain liquid crystalline polysiloxanes. These monomers exhibit high smectogen properties, indicating their potential in creating advanced materials with specific thermal and optical characteristics (Bracon et al., 2000).

Organogels Based on Perylenetetracarboxylic Diimides

Compounds with structures related to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide have been used to create organogels. These organogels, based on amphiphilic perylenetetracarboxylic diimides, show potential for applications in optoelectronics and sensors due to their fluorescent properties and the ability to form stable gels in various solvents (Wu et al., 2011).

Synthesis and Characterization of Poly(arylene ether amide)s

The synthesis and characterization of new poly(arylene ether amide)s with trifluoromethyl groups highlight the importance of incorporating elements like trifluoromethyl into polymers. These compounds have shown promising properties, such as high glass transition temperatures and solubility in common organic solvents, making them suitable for advanced material applications (Lee & Kim, 2002).

Antipathogenic Activity of Thiourea Derivatives

Thiourea derivatives, which share structural motifs with the compound , have been synthesized and evaluated for their antipathogenic activity. These compounds have shown significant effects against bacteria known for their ability to grow in biofilms, suggesting potential for the development of new antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO4S/c17-16(18,19)24-12-5-3-11(4-6-12)15(22)20-10-13(23-8-7-21)14-2-1-9-25-14/h1-6,9,13,21H,7-8,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMSNQYJJPGVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2774919.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774924.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)

![N-benzyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2774926.png)

![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)

![(E)-4-(Dimethylamino)-1-[4-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]azepan-1-yl]but-2-en-1-one](/img/structure/B2774930.png)

![([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine](/img/structure/B2774933.png)